1-(3-Chlorobenzyl)-1-methylhydrazine 1-(3-Chlorobenzyl)-1-methylhydrazine
Brand Name: Vulcanchem
CAS No.:
VCID: VC14326746
InChI: InChI=1S/C8H11ClN2/c1-11(10)6-7-3-2-4-8(9)5-7/h2-5H,6,10H2,1H3
SMILES:
Molecular Formula: C8H11ClN2
Molecular Weight: 170.64 g/mol

1-(3-Chlorobenzyl)-1-methylhydrazine

CAS No.:

Cat. No.: VC14326746

Molecular Formula: C8H11ClN2

Molecular Weight: 170.64 g/mol

* For research use only. Not for human or veterinary use.

1-(3-Chlorobenzyl)-1-methylhydrazine -

Specification

Molecular Formula C8H11ClN2
Molecular Weight 170.64 g/mol
IUPAC Name 1-[(3-chlorophenyl)methyl]-1-methylhydrazine
Standard InChI InChI=1S/C8H11ClN2/c1-11(10)6-7-3-2-4-8(9)5-7/h2-5H,6,10H2,1H3
Standard InChI Key VZRUTJXRCNJJFU-UHFFFAOYSA-N
Canonical SMILES CN(CC1=CC(=CC=C1)Cl)N

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound consists of a 3-chlorobenzyl group (C6H4ClCH2\text{C}_6\text{H}_4\text{Cl}-\text{CH}_2) bonded to a methylhydrazine (CH3NHNH2\text{CH}_3-\text{NH}-\text{NH}_2) backbone. The chlorine atom at the para position of the benzyl ring introduces electronic effects that influence reactivity, while the methyl group on the hydrazine nitrogen modulates steric and electronic interactions.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are critical for structural confirmation. Key spectroscopic signatures include:

  • IR Spectrum: A strong N-H stretch at 3300cm1\sim 3300 \, \text{cm}^{-1}, indicative of the hydrazine moiety.

  • 1H^1\text{H}-NMR: Signals at δ2.83.1ppm\delta 2.8–3.1 \, \text{ppm} (methyl group), δ4.24.5ppm\delta 4.2–4.5 \, \text{ppm} (benzyl CH2_2), and aromatic protons at δ7.27.4ppm\delta 7.2–7.4 \, \text{ppm}.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC8H11ClN2\text{C}_8\text{H}_{11}\text{ClN}_2
Molecular Weight170.64 g/mol
Boiling PointNot reported
SolubilitySoluble in polar organic solvents (e.g., ethanol, DMSO)
StabilitySensitive to oxidation and moisture

Synthesis Methods

Conventional Synthesis

The primary route involves the reaction of methylhydrazine with 3-chlorobenzyl chloride under controlled conditions:

  • Reaction Setup: Methylhydrazine is dissolved in an anhydrous solvent (e.g., tetrahydrofuran).

  • Alkylation: 3-Chlorobenzyl chloride is added dropwise at 0–5°C to minimize side reactions.

  • Purification: The crude product is isolated via vacuum distillation or column chromatography, yielding >75% purity.

Catalytic Improvements

A patent (CN109503418A) describes optimized methylation techniques using hydrazine sulfate catalysts . Key parameters include:

  • Catalyst Loading: 5–20 mol% hydrazine sulfate.

  • Temperature: 50–100°C for 1–4 hours.

  • Yield Enhancement: Recycling unreacted hydrazine hydrochloride improves efficiency to >85% .

Table 2: Comparative Synthesis Approaches

MethodCatalystTemperature (°C)Yield (%)
ConventionalNone0–575
Catalytic (Patent)Hydrazine sulfate50–10085

Chemical Reactivity and Applications

Nucleophilic Substitutions

The hydrazine nitrogen atoms act as nucleophiles, enabling reactions with electrophiles such as carbonyl compounds. For example, condensation with aldehydes yields hydrazones:

RCHO+1-(3-Cl-Benzyl)-1-Me-hydrazineRCH=N-NH-(3-Cl-Benzyl)-Me+H2O\text{RCHO} + \text{1-(3-Cl-Benzyl)-1-Me-hydrazine} \rightarrow \text{RCH=N-NH-(3-Cl-Benzyl)-Me} + \text{H}_2\text{O}

These hydrazones serve as intermediates in heterocyclic synthesis (e.g., pyrazoles).

Future Directions and Research Gaps

  • Mechanistic Studies: Elucidate the compound’s metabolic pathways and DNA adduct formation potential.

  • Therapeutic Exploration: Screen for HDAC inhibition or antimicrobial efficacy.

  • Green Synthesis: Develop solvent-free or biocatalytic methods to enhance sustainability.

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